2-Piperazinepropanamine,1-methyl-(9CI)
Description
2-Piperazinepropanamine,1-methyl-(9CI) is a piperazine derivative characterized by a propanamine (three-carbon alkylamine) substituent at position 2 of the piperazine ring and a methyl group at position 1. The structural flexibility of piperazine allows for diverse substitutions, influencing physicochemical properties and biological activity.
Key features include:
- Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4.
- Substituents: A methyl group at position 1 and a propanamine chain (-CH2CH2CH2NH2) at position 2.
Properties
Molecular Formula |
C8H19N3 |
|---|---|
Molecular Weight |
157.26 g/mol |
IUPAC Name |
3-(1-methylpiperazin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H19N3/c1-11-6-5-10-7-8(11)3-2-4-9/h8,10H,2-7,9H2,1H3 |
InChI Key |
RKGJWIWVQAHVLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC1CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinepropanamine,1-methyl-(9CI) typically involves the reaction of piperazine with appropriate alkylating agents. One common method is the alkylation of piperazine with 1-chloro-3-aminopropane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 2-Piperazinepropanamine,1-methyl-(9CI) may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Piperazinepropanamine,1-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Piperazinepropanamine,1-methyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-Piperazinepropanamine,1-methyl-(9CI) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Structural Impact on Physicochemical Properties
- Polarity : Compounds with electron-withdrawing groups (e.g., acetyl ) exhibit higher polarity, correlating with lower logP values (predicted pKa ~10.39).
- Thermal Stability : Chloroacetyl-substituted derivatives (e.g., ) show elevated boiling points (454.9°C predicted), likely due to strong dipole interactions.
- Bioactivity : Piperazine derivatives with aromatic substituents (e.g., pyrimidinyl ) are often explored in kinase inhibitors, while alkylamines (e.g., ) are common in neurotransmitter analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
